molecular formula C14H21NO2 B6249957 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers CAS No. 2413883-11-9

1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers

Cat. No.: B6249957
CAS No.: 2413883-11-9
M. Wt: 235.3
InChI Key:
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Description

1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenyl group and a hydroxyl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule leads to the formation of these diastereomers.

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenethylamine with 2-methylpyrrolidin-3-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, such as its interaction with enzymes or receptors in biological systems.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on neurological or cardiovascular systems.

    Industry: It is utilized in the development of new materials, such as polymers or pharmaceuticals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:

    1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidine: Lacks the hydroxyl group, leading to different chemical and biological properties.

    1-[2-(4-hydroxyphenyl)ethyl]-2-methylpyrrolidin-3-ol: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.

    1-[2-(4-methoxyphenyl)ethyl]-2-ethylpyrrolidin-3-ol: Has an ethyl group instead of a methyl group, influencing its steric and electronic properties

Properties

CAS No.

2413883-11-9

Molecular Formula

C14H21NO2

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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